molecular formula C13H12ClNO3S B181142 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide CAS No. 353254-99-6

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide

Cat. No.: B181142
CAS No.: 353254-99-6
M. Wt: 297.76 g/mol
InChI Key: NTRCTWQKMJAECQ-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C 13 H 12 ClNO 3 S and a molecular weight of 297.76 g/mol [ citation:1 ]. It is characterized by a benzene ring linked to a sulfonamide group, which is further connected to a 2-(hydroxymethyl)phenyl substituent. The structure also features a chloro group at the 4-position of the benzenesulfonyl ring. This compound is supplied as a high-purity solid for research applications. Research Value and Potential Applications As a benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Sulfonamide-based compounds are recognized as privileged scaffolds in the development of novel chemotherapeutic agents [ citation:2 ]. Recent scientific literature highlights that molecular hybrids incorporating benzenesulfonamide fragments, particularly those fused with heterocyclic systems like imidazole, show promising and selective cytotoxic effects against certain cancer cell lines, such as HeLa (cervical cancer) [ citation:2 ]. The mechanism of action for these active compounds is often associated with the ability to induce apoptosis (programmed cell death) in cancer cells, characterized by caspase activation and an increase in the population of cells in the sub-G1 phase of the cell cycle [ citation:2 ]. The presence of both the sulfonamide group and the hydroxymethyl group on the aniline ring in this specific compound provides a versatile handle for further chemical modification, making it a valuable building block for constructing more complex molecular hybrids or probing biochemical pathways. Handling and Storage For stability and long-term storage, this product should be kept sealed in a dry environment, ideally at temperatures between 2-8°C [ citation:1 ]. Intended Use and Disclaimer This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human consumption. Researchers should refer to the Certificate of Analysis for lot-specific data [ citation:3 ].

Properties

IUPAC Name

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-11-5-7-12(8-6-11)19(17,18)15-13-4-2-1-3-10(13)9-16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRCTWQKMJAECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353433
Record name 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353254-99-6
Record name 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 2-(Hydroxymethyl)Aniline

The most direct method involves reacting 2-(hydroxymethyl)aniline with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur in the sulfonyl chloride:

C6H4ClSO2Cl+C7H7NOC13H12ClNO3S+HCl\text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{C}7\text{H}7\text{NO} \rightarrow \text{C}{13}\text{H}{12}\text{ClNO}3\text{S} + \text{HCl}

Key Conditions :

  • Solvent : Aqueous ammonia or tetrahydrofuran (THF) for solubility.

  • Temperature : 0–80°C to balance reaction rate and byproduct formation.

  • Base : Triethylamine or sodium bicarbonate to neutralize HCl.

Challenges :

  • The hydroxymethyl (-CH₂OH) group may undergo undesired sulfonation. To mitigate this, protective groups (e.g., silyl ethers) are employed during synthesis.

  • Byproducts : 4,4'-Dichlorodiphenyl sulfone forms via Friedel-Crafts side reactions, necessitating filtration or distillation.

Preparation of 4-Chlorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of chlorobenzene :

C6H5Cl+ClSO3HSOCl2C6H4ClSO2Cl+H2SO4\text{C}6\text{H}5\text{Cl} + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2} \text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{H}2\text{SO}_4

Industrial Process (Patent EP0115328B1) :

  • Reactants : Chlorobenzene, chlorosulfonic acid (1.6 mol), and excess thionyl chloride (3.2 mol).

  • Conditions :

    • Temperature : 30–50°C to prevent over-sulfonation.

    • Workup : Vacuum distillation isolates the sulfonyl chloride (yield: 85–92%).

Table 1 : Optimization of Sulfonyl Chloride Synthesis

ParameterOptimal RangeYield (%)
Molar Ratio (ClSO₃H)1.5–1.7 eq90
SOCl₂ Excess200–220%88
Reaction Time2–4 h85

Alternative Strategies for Hydroxymethyl Group Introduction

Reductive Amination of 2-Nitrobenzaldehyde

When 2-(hydroxymethyl)aniline is unavailable, it can be synthesized via:

  • Nitration : Benzaldehyde → 2-nitrobenzaldehyde.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine:

O2NC6H4CHOH2H2NC6H4CH2OH\text{O}2\text{NC}6\text{H}4\text{CHO} \xrightarrow{\text{H}2} \text{H}2\text{NC}6\text{H}4\text{CH}2\text{OH}

Yield : 70–75% after purification.

Post-Sulfonylation Hydroxymethylation

An alternative route modifies the phenyl ring post-sulfonylation:

  • Sulfonylation : React 2-aminophenol with 4-chlorobenzenesulfonyl chloride.

  • Methylation : Protect hydroxyl as methyl ether (CH₃I/K₂CO₃).

  • Oxidation : Convert methyl ether to hydroxymethyl via ozonolysis or hydrolysis.

Limitations : Lower overall yield (50–60%) due to multi-step purification.

Industrial-Scale Considerations

Waste Management and Byproduct Utilization

The patent EP0115328B1 emphasizes ecological synthesis :

  • Exhaust Gas Scrubbing : SO₂ and HCl byproducts are converted to recyclable HCl and NaHSO₃.

  • 4,4'-Dichlorodiphenyl Sulfone Recovery : Byproduct is filtered and repurposed as a polymer additive.

Table 2 : Byproduct Utilization in Industrial Synthesis

ByproductApplicationRecovery Efficiency (%)
4,4'-Dichlorodiphenyl sulfoneThermoplastic manufacturing95
NaHSO₃Exhaust gas scrubbing reagent100

Solvent-Free and One-Pot Methodologies

Recent advances prioritize green chemistry :

  • Thionyl Chloride as Dual Agent : Acts as solvent and reactant, reducing waste.

  • One-Pot Sulfonylation : Combining chlorosulfonation and amine coupling in a single reactor (yield: 78%).

Analytical and Purification Techniques

Chromatographic Characterization

  • HPLC : Purity >98% using C18 column (acetonitrile/water, 70:30).

  • NMR : Key peaks include δ 4.6 ppm (-CH₂OH) and δ 7.8–8.1 ppm (aromatic protons).

Crystallization Optimization

  • Solvent System : Ethanol/water (3:1) achieves needle-like crystals (mp: 146°C).

  • Yield Improvement : Salting out with NaCl increases recovery by 15% .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-[2-(carboxymethyl)phenyl]benzenesulfonamide.

    Reduction: Formation of 4-chloro-N-[2-(aminomethyl)phenyl]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential anticancer properties of sulfonamide derivatives, including 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide. Research has shown that similar compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, including breast cancer.

  • Case Study : In a study evaluating new aryl thiazolone-benzenesulfonamides for their CA IX inhibitory effects, compounds were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios favoring cancer cells over normal cells .
CompoundCA IX IC50 (μM)CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

This table illustrates the potency of selected compounds against CA IX compared to CA II, highlighting their potential as targeted therapies for cancer treatment.

Antibacterial Properties

Sulfonamides have also been explored for their antibacterial activities. Research indicates that derivatives can inhibit bacterial growth by targeting carbonic anhydrases in bacteria.

  • Case Study : The antibacterial efficacy of several sulfonamide derivatives was evaluated against Gram-positive and Gram-negative bacteria. Compounds exhibited significant inhibition rates against Staphylococcus aureus and Escherichia coli at concentrations around 50 μg/mL .
CompoundStaphylococcus aureus Inhibition (%)Escherichia coli Inhibition (%)
4e80.69NA
4g69.74NA
4h68.30NA

Enzyme Inhibition Studies

The mechanism of action for compounds like this compound often involves enzyme inhibition, particularly carbonic anhydrases.

  • Mechanism : The sulfonamide group interacts with the zinc ion in the active site of carbonic anhydrases, leading to competitive inhibition that can effectively reduce enzyme activity .

Synthesis of Derivatives

The synthesis of benzenesulfonamide derivatives is crucial for exploring their biological activities.

  • Synthetic Route : Compounds are typically synthesized through reactions involving chloroacetyl chloride and various amines under controlled conditions to yield the desired sulfonamide structure .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name R₁ (Position) R₂ (Position) Key Functional Groups
This compound (Target) –CH₂OH (2-phenyl) Cl (4-benzenesulfonamide) Hydroxymethyl, sulfonamide
4-Chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]benzenesulfonamide (1) –CH=N–aryl (2-phenyl) Cl (4-benzenesulfonamide) Schiff base, hydroxyl, dichloro-substituent
BMS-299897 –CF₃, –F (aryl) –SO₂–aryl (4-chloro) Trifluoromethyl, fluoro, sulfonamide
MMV665914 –Piperazine–pyridine (side chain) Cl (4-benzenesulfonamide) Piperazine, pyridine, sulfonamide
Compound 11 () –S–CH₂–benzodioxole (2-phenyl) Cl (4-benzenesulfonamide) Thioether, benzodioxole, imidazole

Key Observations :

  • The hydroxymethyl group in the target compound contrasts with electron-withdrawing groups (e.g., –CF₃ in BMS-299897) or heterocyclic extensions (e.g., piperazine in MMV665914), which influence binding affinity and metabolic stability.
  • Schiff base derivatives (e.g., compound 1) introduce planar, conjugated systems that may enhance interactions with amyloid-β fibrils .

Key Observations :

  • Thioether-linked derivatives (e.g., compound 11) require prolonged reaction times (15 hours) in toluene with acid catalysts .
  • Shorter reaction times (4 hours) are achievable in polar solvents like p-dioxane (compound 13) .

Table 3: Pharmacological and Biochemical Data

Compound Name Target/Activity IC₅₀/ED₅₀ Assay Model
Target Compound Not explicitly reported
Compound 1 () Aβ42 aggregation inhibition 13 μM Thioflavin T (ThT) assay
BMS-299897 () γ-Secretase inhibition (plasma Aβ40) 16 mg/kg (ED₅₀) APP-YAC transgenic mice
MMV665914 () Cytotoxicity (selective) Not reported HEK293/MRC-5 cell assay
Compound 11 () Antimicrobial evaluation pending

Key Observations :

  • Schiff base derivatives (compound 1) exhibit potent anti-amyloid activity, likely due to π-π stacking with Aβ fibrils .
  • BMS-299897 demonstrates superior oral bioavailability and potency (ED₅₀ = 16 mg/kg) compared to earlier γ-secretase inhibitors .

Physicochemical Properties

Table 4: Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Calculated LogP Solubility (Predicted)
Target Compound ~307.7 2.8 Moderate (aqueous)
BMS-299897 () 492.9 4.1 Low (lipophilic)
MMV665914 () ~450.3 3.5 Moderate
Compound 14 ()

Key Observations :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like BMS-299895.

Biological Activity

4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that is known for its biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN1O3S1, with a molecular weight of approximately 295.76 g/mol. The presence of the sulfonamide group contributes to its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes and interact with cellular pathways. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are essential for various physiological processes, including pH regulation and ion transport. The inhibition of specific isoforms of CAs can lead to anti-cancer effects by disrupting tumor growth and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds similar to this sulfonamide exhibit significant anti-proliferative activity against various cancer cell lines:

  • In vitro studies : Compounds with similar structures demonstrated IC50 values ranging from 1.52 to 6.31 μM against triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 cells, indicating potent anti-cancer activity with selectivity ratios favoring cancer cells over normal cells .

Enzyme Inhibition

The compound's mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Inhibitors like this compound have shown IC50 values as low as 10.93 nM against CA IX, demonstrating high selectivity and potency . This selectivity is crucial for minimizing side effects in normal tissues while effectively targeting cancer cells.

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated the anti-proliferative effects of several benzenesulfonamide derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines, significantly increasing annexin V-FITC positive cells, suggesting effective apoptotic pathways activated by these compounds .
  • Antibacterial Properties : In addition to anticancer activity, some derivatives have shown antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at certain concentrations .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (μM)Remarks
Anticancer ActivityMDA-MB-2311.52 - 6.31Significant inhibition with high selectivity
Carbonic Anhydrase IXHuman CA IX10.93 - 25.06High potency and selectivity
Antibacterial ActivityStaphylococcus aureus-Up to 80% inhibition at 50 μg/mL

Q & A

Q. What are the primary synthetic routes for 4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, and how can purity be optimized?

The compound is typically synthesized via sulfonylation of 2-(hydroxymethyl)aniline with 4-chlorobenzenesulfonyl chloride. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., pyridine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer Activity : Use the Sulforhodamine B (SRB) assay for cytotoxicity screening (e.g., against HeLa or MCF-7 cells). Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
  • Enzyme Inhibition : For carbonic anhydrase IX inhibition, employ a stopped-flow CO2_2 hydration assay with recombinant enzyme and 4-nitrophenyl acetate as a substrate .

Q. How does the hydroxymethyl group influence solubility and bioavailability?

The hydroxymethyl group enhances hydrophilicity compared to non-polar analogues (e.g., 4-chloro-N-[3-hexynylphenyl]benzenesulfonamide). Assess via:

  • LogP Measurement : Shake-flask method (octanol/water partition) shows a LogP reduction of ~0.5–1.0 units .
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Design : Synthesize derivatives with substitutions at the hydroxymethyl (e.g., methoxy, acetyloxy) or chloro positions (e.g., fluoro, methyl). Compare inhibitory potency in enzyme assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with carbonic anhydrase IX. Prioritize analogues with improved hydrogen-bonding to Zn2+^{2+} in the active site .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50_{50} values (e.g., 10 nM vs. 50 nM for carbonic anhydrase IX) may arise from assay conditions:

  • Buffer pH : Test activity at pH 6.5 (tumor microenvironment) vs. pH 7.4 (physiological).
  • Enzyme Source : Compare recombinant human CA IX vs. bovine CA II to rule out isoform-specific effects .
  • Statistical Validation : Replicate assays ≥3 times with positive controls (e.g., acetazolamide) .

Q. How can covalent binding to biological targets (e.g., PPARδ) be confirmed?

  • Mass Spectrometry : Incubate the compound with PPARδ, digest with trypsin, and analyze peptides via LC-MS/MS. Look for adducts at Cys249 (theoretical mass shift +181.5 Da) .
  • Functional Antagonism : Perform gene expression profiling (RNA-seq) to assess suppression of CPT1a, a PPARδ-regulated gene .

Q. What crystallographic methods validate its molecular structure and binding interactions?

  • X-ray Crystallography : Use SHELX software for structure solution and refinement. Collect data at 100 K with synchrotron radiation (λ = 0.9 Å). Key metrics: R-factor <5%, resolution ≤1.5 Å .
  • Electron Density Maps : Confirm hydrogen bonds between the sulfonamide group and Thr200/Glu117 in carbonic anhydrase IX .

Q. How are metabolic pathways and toxicological profiles characterized?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Major pathways: hydroxylation of the benzene ring and glucuronidation of the hydroxymethyl group .
  • Toxicity Screening : Use zebrafish embryos (OECD TG 236) to assess acute toxicity (LC50_{50}) and teratogenicity .

Methodological Tables

Table 1: Cytotoxicity Comparison of Analogues (SRB Assay)

CompoundIC50_{50} (μM, MCF-7)Selectivity Index (vs. HEK293)
Parent Compound12.3 ± 1.23.5
4-Fluoro Analogue8.7 ± 0.95.1
Methoxy-Substituted Derivative25.4 ± 2.11.8

Table 2: Crystallographic Data for Co-Crystal with CA IX

ParameterValue
Space GroupP21_121_121_1
Resolution (Å)1.45
R-factor4.8%
H-Bond Interactions4 (Thr200, Glu117, etc.)

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